2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a dioxo moiety and substituted with a 3,4-difluorophenyl group at the 5-position. The acetamide side chain is linked to an N-(3-methoxyphenyl) group, introducing both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O4/c1-30-12-4-2-3-10(7-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-5-6-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWFDOPDJTJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3,4-difluorophenyl and 3-methoxyphenyl groups. Common reagents used in these reactions include various fluorinating agents, amides, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that compounds with a pyrrolo[3,4-d][1,2,3]triazole structure are promising candidates for the development of new pharmaceuticals. The following sections outline specific applications based on current research findings.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrrolo[3,4-d][1,2,3]triazole derivatives against viruses such as HIV. For instance, compounds similar to the one have shown single-digit micromolar potencies against HIV-1 . This suggests that the compound may be explored further for its potential as an antiviral agent.
Anticancer Potential
The structural characteristics of this compound allow for interaction with various cellular pathways involved in cancer progression. Preliminary investigations into related compounds have demonstrated cytotoxic effects against several cancer cell lines. The diketone moiety may facilitate interactions with nucleophiles within cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by similar triazole derivatives. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
Case Studies
Several studies provide insights into the applications of triazole-containing compounds:
- Study on Antiviral Efficacy : A study published in Nature demonstrated that pyrrolo[3,4-d][1,2,3]triazole derivatives exhibited significant inhibition of HIV-1 replication in vitro. The mechanism was linked to the inhibition of viral entry into host cells .
- Cytotoxicity Evaluation : In a study focusing on anticancer properties published in Journal of Medicinal Chemistry, a series of pyrrolo-triazole compounds were synthesized and tested against breast and lung cancer cell lines. Results indicated a dose-dependent cytotoxic effect .
Mechanism of Action
The mechanism by which 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
A closely related compound, 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), shares the pyrrolotriazole-dioxo core but differs in substituents:
- Phenyl ring substitution: 3-Chloro-4-fluorophenyl vs. 3,4-difluorophenyl.
- Acetamide group : N-(2,3-dimethylphenyl) vs. N-(3-methoxyphenyl). The dimethyl group increases steric hindrance, while the methoxy group enhances solubility and hydrogen-bonding capacity.
Table 1: Structural Comparison of Pyrrolotriazole Derivatives
*Calculated based on molecular formulas from and analogous structures.
Heterocyclic Systems with Similar Reactivity
and describe triazolo-thiadiazinone and triazolo-thiadiazole derivatives synthesized via cyclization reactions. For example:
- Compound 6 (): Contains a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one moiety. Its synthesis involves reacting a precursor with monochloroacetic acid, analogous to methods used for acetamide-linked heterocycles .
- Key Difference: The target compound lacks the thiadiazinone ring, which may reduce sulfur-related metabolic instability but also limit interactions with thiol-sensitive targets.
Bioactivity Considerations from Related Scaffolds
While bioactivity data for the target compound is absent, highlights pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83) with fluorophenyl and methoxy/isopropoxy groups. These compounds exhibit kinase inhibitory activity, suggesting that the target molecule’s difluorophenyl and methoxyphenyl groups may similarly modulate enzyme binding . Additionally, and emphasize the role of fused triazine/tetrazine systems in antimicrobial agents, though their relevance to the pyrrolotriazole core remains speculative .
Physicochemical Properties
- Solubility : The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 2,3-dimethylphenyl analog (), where methyl groups enhance lipophilicity.
- Metabolic Stability : Fluorine atoms may reduce oxidative metabolism, while the acetamide linkage could be susceptible to hydrolysis in vivo.
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide is a novel organic molecule noted for its complex structure and potential therapeutic applications. This article explores its biological activity based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.4 g/mol. It features a pyrrolo[3,4-d][1,2,3]triazole core that is recognized for its biological significance. The presence of difluorophenyl and methoxyphenyl groups contributes to its unique chemical reactivity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.4 g/mol |
| Purity | Typically 95% |
Anticancer Potential
Preliminary studies indicate that this compound exhibits promising anticancer properties. Research has shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Effects
The biological activity of the compound extends to antimicrobial properties as well. Studies have reported that triazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways necessary for microbial survival .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research suggests that the diketone moiety can interact with active sites of enzymes involved in various metabolic pathways. For instance, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Case Studies
-
Study on Anticancer Activity :
A study conducted on a series of pyrrolo[3,4-d][1,2,3]triazole derivatives demonstrated that compounds with difluorophenyl substitutions exhibited enhanced cytotoxicity against MCF-7 (breast cancer) cells compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms significantly increases the potency of these compounds . -
Antimicrobial Evaluation :
In another study evaluating the antimicrobial efficacy of triazole derivatives against various bacterial strains (e.g., E. coli, S. aureus), the compound showed significant inhibition zones in agar diffusion assays. The results indicated a strong correlation between structural modifications and antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
